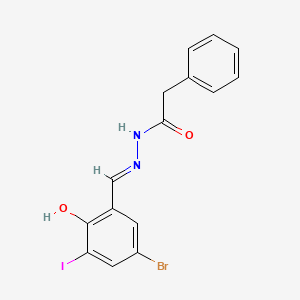

![molecular formula C23H29N3O3S B6134955 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6134955.png)

1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain. DSP-4 has been used to study the role of the noradrenergic system in various physiological and pathological conditions.

Mechanism of Action

1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a selective neurotoxin that targets noradrenergic neurons in the brain. It is taken up by noradrenergic neurons via the norepinephrine transporter (NET) and causes the depletion of norepinephrine (NE) in these neurons. This results in the degeneration of noradrenergic neurons, leading to a decrease in NE levels in the brain.

Biochemical and Physiological Effects:

The depletion of NE in the brain caused by 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several biochemical and physiological effects. Some of these effects include:

1. Decreased locomotor activity: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine causes a decrease in locomotor activity in animals.

2. Decreased heart rate: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine causes a decrease in heart rate in animals.

3. Decreased blood pressure: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine causes a decrease in blood pressure in animals.

4. Increased anxiety: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine causes an increase in anxiety-like behavior in animals.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several advantages and limitations for lab experiments. Some of the advantages include:

1. Selective neurotoxicity: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a useful tool for studying the noradrenergic system.

2. Reversible effects: The effects of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine on noradrenergic neurons are reversible, allowing for the study of the recovery process.

3. Low cost: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is relatively inexpensive, making it accessible to many researchers.

Some of the limitations of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine include:

1. Species differences: The effects of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine may vary between different species, making it important to choose the appropriate animal model for the study.

2. Non-specific effects: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine may have non-specific effects on other neurotransmitter systems, making it important to control for these effects in the study.

3. Ethical considerations: The use of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in animal studies raises ethical considerations, and researchers must follow appropriate guidelines and regulations.

Future Directions

There are several future directions for the use of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in scientific research. Some of these include:

1. Development of new animal models: New animal models can be developed to study the effects of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine on different physiological and pathological conditions.

2. Investigation of the recovery process: Further studies can be conducted to investigate the recovery process after 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine-induced noradrenergic neuron degeneration.

3. Exploration of the non-specific effects: The non-specific effects of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine on other neurotransmitter systems can be further explored to better understand its mechanism of action.

4. Development of new neuroprotective agents: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine-induced noradrenergic neuron degeneration can be used as a model to develop new neuroprotective agents.

Conclusion:

In conclusion, 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a selective neurotoxin that has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. Its mechanism of action involves the depletion of NE in noradrenergic neurons, leading to their degeneration. 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine involves several steps. The first step is the synthesis of 1-(2,3-dimethylphenyl)piperazine, which is then reacted with 3-(1-pyrrolidinylsulfonyl)benzoyl chloride to yield 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine. The yield of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is typically around 50%.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used in various scientific research studies to investigate the role of the noradrenergic system in different physiological and pathological conditions. Some of the research areas where 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used include:

1. Alzheimer's disease: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used to study the role of the noradrenergic system in the pathogenesis of Alzheimer's disease.

2. Depression: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used to investigate the role of the noradrenergic system in depression.

3. Attention deficit hyperactivity disorder (ADHD): 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used to study the role of the noradrenergic system in ADHD.

4. Stress: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used to investigate the role of the noradrenergic system in stress.

properties

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-18-7-5-10-22(19(18)2)24-13-15-25(16-14-24)23(27)20-8-6-9-21(17-20)30(28,29)26-11-3-4-12-26/h5-10,17H,3-4,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQJNYJRCGRMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,3-Dimethylphenyl)piperazin-1-yl][3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6134904.png)

![2-amino-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134907.png)

![3-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6134909.png)

![N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6134911.png)

![2-{4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134912.png)

![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6134917.png)

![2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134925.png)

![5-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-2,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6134936.png)

![2-amino-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134943.png)

![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6134950.png)

![2-propoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6134959.png)

![((2S)-1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B6134973.png)

![cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B6134979.png)